molecular formula C16H19ClN2OS B2661191 11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride CAS No. 2034380-00-0

11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride

Cat. No.: B2661191
CAS No.: 2034380-00-0
M. Wt: 322.85
InChI Key: OMNHVOCXVMHQNP-UHFFFAOYSA-N
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Description

11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex heterocyclic compound that features a thiophene ring and a diazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the diazatricyclic core can be reduced to form alcohols.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br_2) or nitrating agents like nitric acid (HNO_3) in the presence of sulfuric acid (H_2SO_4).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the diazatricyclic core.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-[(thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or neurotransmitter systems.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or neural activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(Thiophen-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is unique due to its combination of a thiophene ring and a diazatricyclic core, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

11-(thiophen-2-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS.ClH/c19-16-5-1-4-15-13-7-12(9-18(15)16)8-17(10-13)11-14-3-2-6-20-14;/h1-6,12-13H,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHVOCXVMHQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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